

# A Technical Guide to the Solubility of p-Hydroxymethylphenoxyacetic Acid in Organic Solvents

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## Compound of Interest

Compound Name: 4-Hydroxymethylphenoxyacetic acid

Cat. No.: B556543

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This technical guide provides a comprehensive overview of the solubility of p-hydroxymethylphenoxyacetic acid in organic solvents. Due to a scarcity of publicly available quantitative data, this document focuses on providing a framework for solubility determination, including established experimental protocols and the expected solubility behavior based on the compound's structural analogues.

## Introduction to p-Hydroxymethylphenoxyacetic Acid

p-Hydroxymethylphenoxyacetic acid, also known as 4-(hydroxymethyl)phenoxyacetic acid, is a valuable bifunctional molecule. It incorporates both a carboxylic acid and a primary alcohol, making it a useful building block in organic synthesis and a linker molecule in solid-phase synthesis, particularly in the production of peptides and other biomolecules. Its solubility is a critical parameter for its application in synthesis, purification, and formulation.

Chemical Structure:

Key Physical Properties:

- Molecular Formula:  $C_9H_{10}O_4$ [\[1\]](#)

- Molecular Weight: 182.17 g/mol
- Melting Point: 112-114 °C
- Appearance: White to off-white solid[2]

## Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases reveals limited publicly available quantitative solubility data for p-hydroxymethylphenoxyacetic acid in a range of organic solvents. The most commonly cited data point is its solubility in dimethyl sulfoxide (DMSO).

Table 1: Known Quantitative Solubility of p-Hydroxymethylphenoxyacetic Acid

Solvent	Chemical Formula	Molar Mass ( g/mol )	Temperature (°C)	Solubility (mg/mL)	Molarity (mol/L)
Dimethyl Sulfoxide (DMSO)	C <sub>2</sub> H <sub>6</sub> OS	78.13	Not Specified	100[2]	~0.549

Note: The original source suggests the use of sonication to achieve this solubility in DMSO and notes that the hygroscopic nature of DMSO can impact solubility[2].

## Expected Solubility Profile

Based on the solubility of structurally similar compounds, such as p-hydroxyphenylacetic acid, a qualitative solubility profile for p-hydroxymethylphenoxyacetic acid in common organic solvents can be predicted. The presence of both a polar carboxylic acid and a hydroxymethyl group suggests that the compound will be most soluble in polar solvents, particularly those capable of hydrogen bonding.

A study on the solubility of p-hydroxyphenylacetic acid, a close structural analogue, reported its solubility in a range of solvents including water, methanol, ethanol, 2-propanol, and acetone[3][4][5]. It is therefore reasonable to expect p-hydroxymethylphenoxyacetic acid to exhibit solubility in these and other polar organic solvents.

Table 2: Predicted Solubility of p-Hydroxymethylphenoxyacetic Acid in Common Organic Solvents

Solvent Class	Example Solvents	Predicted Solubility	Rationale
Polar Protic	Methanol, Ethanol, Isopropanol	High	Capable of hydrogen bonding with both the carboxylic acid and hydroxymethyl groups.
Polar Aprotic	Acetone, Ethyl Acetate, Acetonitrile	Moderate to High	Can act as hydrogen bond acceptors and have moderate to high polarity.
Non-Polar	Hexane, Toluene, Chloroform	Low to Insoluble	Lack of favorable interactions with the polar functional groups of the solute.

## Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols are recommended. The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.

### Shake-Flask Method for Equilibrium Solubility Determination

This method measures the concentration of a saturated solution of a compound in a specific solvent at a controlled temperature.

Materials and Equipment:

- p-Hydroxymethylphenoxyacetic acid (solid)
- Selected organic solvents (high purity)

- Scintillation vials or flasks with screw caps
- Temperature-controlled orbital shaker or water bath
- Analytical balance
- Centrifuge
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

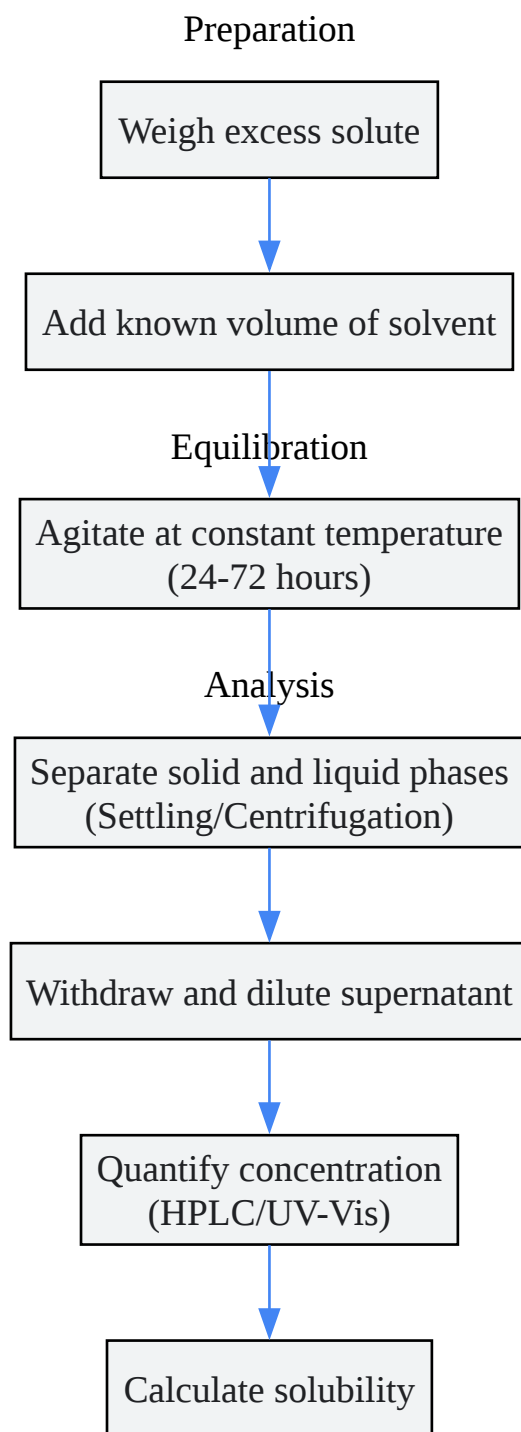
#### Procedure:

- **Sample Preparation:** Add an excess amount of solid p-hydroxymethylphenoxyacetic acid to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.
- **Solvent Addition:** Add a known volume of the desired organic solvent to each vial.
- **Equilibration:** Seal the vials tightly and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. For finer suspensions, centrifugation may be necessary to separate the solid from the saturated solution.
- **Sample Dilution:** Carefully withdraw a known aliquot of the clear supernatant (the saturated solution) and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
- **Quantification:** Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of p-hydroxymethylphenoxyacetic acid.
- **Calculation:** Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

## Visualizations

### Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in determining the solubility of a compound like p-hydroxymethylphenoxyacetic acid.

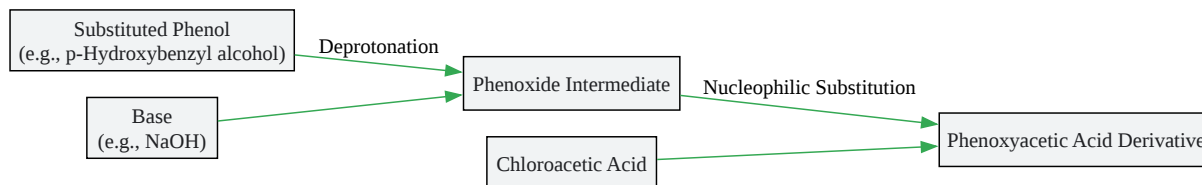


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Caption: Workflow for experimental solubility determination.

## Synthesis Pathway of a Phenoxyacetic Acid Derivative

While the specific synthesis of p-hydroxymethylphenoxyacetic acid can vary, a general synthetic route for phenoxyacetic acids involves the Williamson ether synthesis. The diagram below outlines this common pathway.



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Caption: General synthesis of phenoxyacetic acids.

## Conclusion

While quantitative solubility data for p-hydroxymethylphenoxyacetic acid in a wide range of organic solvents is not readily available in the public domain, its chemical structure suggests a high solubility in polar protic and aprotic solvents. For applications requiring precise solubility values, the experimental protocols outlined in this guide provide a robust framework for their determination. Further research to quantify the solubility of this important compound in various common organic solvents at different temperatures would be highly beneficial to the scientific community.

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